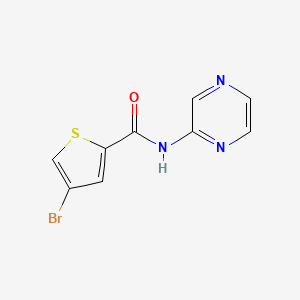![molecular formula C16H26N6O B6625791 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea](/img/structure/B6625791.png)
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a pyrimidinyl moiety, and a piperazine ring, making it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea can be synthesized through multiple synthetic routes. One common method involves the condensation of cyclopentanone with methyl bromoacetate, followed by N-deprotection to form the desired amide bond . Another approach includes reacting cyclopentanone with glycine methyl ester and trimethylsilylcyanide (TMSCN) to obtain an intermediate, which, after nitrile reduction to an amine, spontaneously forms the lactam ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)phenyl]methyl]urea
- 1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)benzyl]urea
Uniqueness
1-Cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea is unique due to its combination of a cyclopentyl group, a pyrimidinyl moiety, and a piperazine ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N6O/c1-21-8-10-22(11-9-21)15-17-7-6-14(19-15)12-18-16(23)20-13-4-2-3-5-13/h6-7,13H,2-5,8-12H2,1H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJIYZGVPFLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)CNC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-chlorothiophen-2-yl)methylamino]-N-(2-hydroxyethyl)benzamide](/img/structure/B6625710.png)
![N-[(3-chlorothiophen-2-yl)methyl]-1,5-dimethylpyrazol-3-amine](/img/structure/B6625724.png)
![N-[4-[[2-(furan-2-yl)-1,3-thiazol-5-yl]methylamino]-3-methoxyphenyl]acetamide](/img/structure/B6625728.png)

![ethyl N-[4-[(3-chlorothiophen-2-yl)methylamino]cyclohexyl]carbamate](/img/structure/B6625742.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]-4-(5-fluoropyridin-2-yl)piperazine](/img/structure/B6625750.png)
![4-[[4-[(2-Methylphenyl)methoxy]piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625758.png)
![2-[[4-(Dimethylamino)-6-propan-2-yl-1,3,5-triazin-2-yl]amino]acetonitrile](/img/structure/B6625768.png)
![(3S,4S)-3-(hydroxymethyl)-4-methyl-N-[1-[(3-methylphenyl)methyl]piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B6625780.png)
![4-[[4-(2-Fluoro-3-methoxyphenyl)piperidin-1-yl]methyl]pyridin-2-amine](/img/structure/B6625785.png)
![4-[[(2,2-difluoroacetyl)-(furan-2-ylmethyl)amino]methyl]-N-methylbenzamide](/img/structure/B6625799.png)
![N,N-dimethyl-4-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]butanamide](/img/structure/B6625812.png)
![5,6-Dimethyl-3-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B6625827.png)
![[4-(3-Bromophenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B6625830.png)
